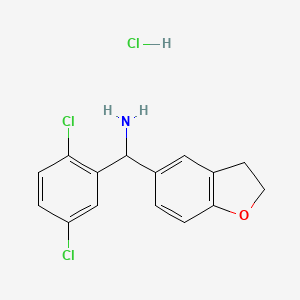
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group and a dihydrobenzofuran moiety, linked through a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Formation of the Methanamine Linkage: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- 1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-4-yl)methanamine hydrochloride
Uniqueness
1-(2,5-Dichlorophenyl)-1-(2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is unique due to the specific positioning of the dichlorophenyl and dihydrobenzofuran groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H14Cl3NO |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H13Cl2NO.ClH/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14;/h1-4,7-8,15H,5-6,18H2;1H |
InChI Key |
ANDPRDRACMLIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















